2-Butylfuran - 4466-24-4

2-Butylfuran

Catalog Number: EVT-302565
CAS Number: 4466-24-4
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Butylfuran belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Butylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Butylfuran has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-butylfuran is primarily located in the membrane (predicted from logP). 2-Butylfuran exists in all eukaryotes, ranging from yeast to humans. 2-Butylfuran has a mild, sweet, and fruity taste.
2-Butylfuran is a member of furans.
Chemical Reactions Analysis

The provided research primarily focuses on 2-Butylfuran formation rather than its subsequent reactions. Its formation from 2-octenal through an amino acid-catalyzed reaction under oxidizing conditions is a key chemical transformation highlighted [].

Applications
  • Food Chemistry: 2-Butylfuran plays a significant role in the volatile profile of cooked black rice, contributing to its characteristic aroma [].
  • Flavor Chemistry: It is a key flavor compound found in jellyfish protein hydrolysate, particularly those produced using acetic acid hydrolysis [].
  • Food Science Research: 2-Butylfuran serves as a model compound for studying the formation of alkylfurans from lipid oxidation products during food processing techniques like dry-roasting [].

2-Octenal

  • Relevance: 2-Octenal is a precursor to 2-butylfuran in the presence of amino acids under dry-roasting conditions. This conversion involves oxidation and radical mechanisms. []

2-Methylfuran

  • Relevance: Like 2-butylfuran, 2-methylfuran is also formed through amino acid-catalyzed cyclization and dehydration of an α,β-unsaturated aldehyde, in this case, 2-pentenal. This highlights the broader role of amino acids in generating furans from lipid oxidation products. []

2-Ethylfuran

  • Relevance: 2-Ethylfuran is generated from 2-hexenal, another α,β-unsaturated aldehyde, under dry-roasting conditions in the presence of amino acids, mirroring the formation pathway of 2-butylfuran. []

2-Propylfuran

  • Relevance: Similar to 2-butylfuran, 2-propylfuran is generated through the amino acid-catalyzed cyclization and dehydration of 2-heptenal, an α,β-unsaturated aldehyde. []

2-Pentylfuran

  • Relevance: 2-Pentylfuran is produced from 2-nonenal, an α,β-unsaturated aldehyde, via amino acid-catalyzed cyclization and dehydration, analogous to the formation of 2-butylfuran. This emphasizes the widespread applicability of this reaction pathway. []

2-Hexylfuran

  • Relevance: 2-Hexylfuran originates from 2-decenal, an α,β-unsaturated aldehyde, through amino acid-catalyzed cyclization and dehydration, similar to the formation of 2-butylfuran. This highlights a consistent pattern in the formation of 2-alkylfurans from corresponding α,β-unsaturated aldehydes. []

Hexanal

  • Compound Description: Hexanal is a straight-chain aldehyde with a strong, pungent odor, often associated with grassy and green notes in food. It's a common product of lipid oxidation. []
  • Relevance: In the context of jellyfish protein hydrolysates, hexanal was identified as a volatile compound, indicating its potential role in the overall aroma profile alongside 2-butylfuran. []

Heptanal

  • Compound Description: Heptanal, also known as heptanaldehyde, is a saturated aldehyde with a sharp, fatty, and slightly fruity odor. Like hexanal, it's a common product of lipid oxidation in foods. []
  • Relevance: Heptanal, identified alongside 2-butylfuran in jellyfish protein hydrolysates, contributes to the overall aroma profile, particularly fishy notes, which are enhanced by acetic acid treatment during processing. []

Octanal

  • Compound Description: Octanal is a higher saturated aldehyde with a waxy, citrus-like, and slightly fatty odor. It's often associated with oxidized flavors in food. []
  • Relevance: Octanal, found in jellyfish protein hydrolysates along with 2-butylfuran, contributes to the aroma profile, particularly the fishy notes. Its presence, like that of hexanal and heptanal, is intensified by acetic acid treatment. []

Limonene

  • Compound Description: Limonene is a cyclic monoterpene known for its strong citrus aroma. It's commonly found in citrus fruits and is widely used as a flavoring agent. []
  • Relevance: In studies investigating the volatile profiles of encapsulated powders containing Artemisia extracts, limonene was found to be a major volatile component. This finding highlights the complexity of flavor profiles, with limonene contributing its characteristic citrus aroma, while 2-butylfuran might impart other flavor nuances. []

Properties

CAS Number

4466-24-4

Product Name

2-Butylfuran

IUPAC Name

2-butylfuran

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3

InChI Key

NWZIYQNUCXUJJJ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=CO1

Solubility

Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCCC1=CC=CO1

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